6-Methyl-2-(4-nitrophenyl)chromen-4-one
Description
6-Methyl-2-(4-nitrophenyl)chromen-4-one is a synthetic chromenone derivative characterized by a benzopyran-4-one core substituted with a methyl group at the 6-position and a 4-nitrophenyl group at the 2-position (Fig. 1). Chromenones, or chromones, are oxygen-containing heterocycles with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . Structural studies using NMR spectroscopy have revealed dynamic behavior in solution, particularly in dihydroflavanone derivatives, suggesting conformational flexibility in related compounds .
Properties
CAS No. |
250262-43-2 |
|---|---|
Molecular Formula |
C16H11NO4 |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
6-methyl-2-(4-nitrophenyl)chromen-4-one |
InChI |
InChI=1S/C16H11NO4/c1-10-2-7-15-13(8-10)14(18)9-16(21-15)11-3-5-12(6-4-11)17(19)20/h2-9H,1H3 |
InChI Key |
CRIYWWZALOCTHL-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural and electronic differences between 6-Methyl-2-(4-nitrophenyl)chromen-4-one and analogous chromenones:
Crystallographic and Computational Insights
- Crystal Packing: Chromenones with nitro groups (e.g., 6-Nitro-2-phenyl-4H-chromen-4-one) often form dense crystal lattices due to dipole-dipole interactions, whereas hydroxylated analogs (e.g., 7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one) prioritize hydrogen-bonded networks .
- Molecular Dynamics: NMR studies on dihydroflavanone derivatives (e.g., 6-methyl-2-phenyl-2,3-dihydro-4H-chromen-4-one) suggest that steric hindrance from the methyl group affects rotational freedom in solution .
Key Research Findings and Gaps
Synthetic Accessibility: this compound is synthesized via Friedel-Crafts acylation or Vilsmeier-Haack reactions, similar to other chromenones .
Pharmacological Data: Limited studies exist on its bioactivity compared to hydroxylated or methoxylated analogs like genistein, which are well-documented for estrogenic and antioxidant effects .
Computational Modeling: Density functional theory (DFT) studies could elucidate electronic differences between nitro- and hydroxy-substituted chromenones, guiding drug design .
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